

Application Note: Formulation and Characterization of Neohesperidin Hydroxypropyl- β -Cyclodextrin Inclusion Complexes

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Compound of Interest

Compound Name: Neohesperidin

Cat. No.: B7824408

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Executive Rationale

Neohesperidin (NH) is a highly potent natural flavanone glycoside recognized for its robust antioxidant, anti-inflammatory, and neuroprotective properties[1]. However, its translation into clinical and nutraceutical applications is severely bottlenecked by its highly crystalline nature, which results in poor aqueous solubility (~161.81 $\mu\text{g}/\text{mL}$ at 37 $^{\circ}\text{C}$) and low physiological bioavailability[1][2].

To overcome these physicochemical limitations, supramolecular inclusion using Hydroxypropyl- β -cyclodextrin (HP- β -CD) has emerged as a definitive formulation strategy. HP- β -CD provides a hydrophobic internal cavity that encapsulates the lipophilic C-ring of NH, while its hydrophilic exterior ensures aqueous compatibility[1]. As Senior Application Scientists, we recognize that simple binary inclusion often requires impractically high concentrations of cyclodextrin. Therefore, this guide details advanced formulation architectures—specifically Ternary Inclusion Systems utilizing Meglumine (MEG) as an auxiliary agent[2], and Dual-Carrier Hybrid

Nanosystems integrating phospholipid complexation[3]—to maximize solubility, stability, and encapsulation efficiency.

Mechanistic Insights: The Thermodynamics of Solubilization

The formulation of an inclusion complex is not merely a physical mixture; it is a thermodynamically driven molecular rearrangement.

- Binary Inclusion (NH/HP- β -CD): The primary driving force is the displacement of high-enthalpy water molecules from the HP- β -CD cavity by the hydrophobic C-ring of **Neohesperidin**[1]. This interaction is stabilized by non-covalent forces, predominantly van der Waals forces and hydrogen bonding, resulting in the amorphization of NH[1].
- Ternary Systems (NH/MEG/HP- β -CD): Meglumine acts as a powerful co-solvent and hydrogen-bond donor. NH first associates with MEG via hydrogen bonding, altering its spatial conformation and increasing its affinity for the HP- β -CD cavity[2]. This ternary synergy drastically reduces the required molar ratio of cyclodextrin while achieving a 36-fold increase in aqueous solubility[4].
- Hybrid Liposomal Systems (NH-PC-CD): By pre-complexing NH with phospholipids (PC) before HP- β -CD inclusion, the formulation leverages both lipid-bilayer integration and cyclodextrin cavity encapsulation. This prevents the rapid enzymatic degradation of NH in the gastrointestinal tract, shifting release kinetics to a sustained, non-Fickian diffusion model[3].



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Mechanistic pathway of **Neohesperidin** ternary inclusion complexation.

Self-Validating Experimental Protocols

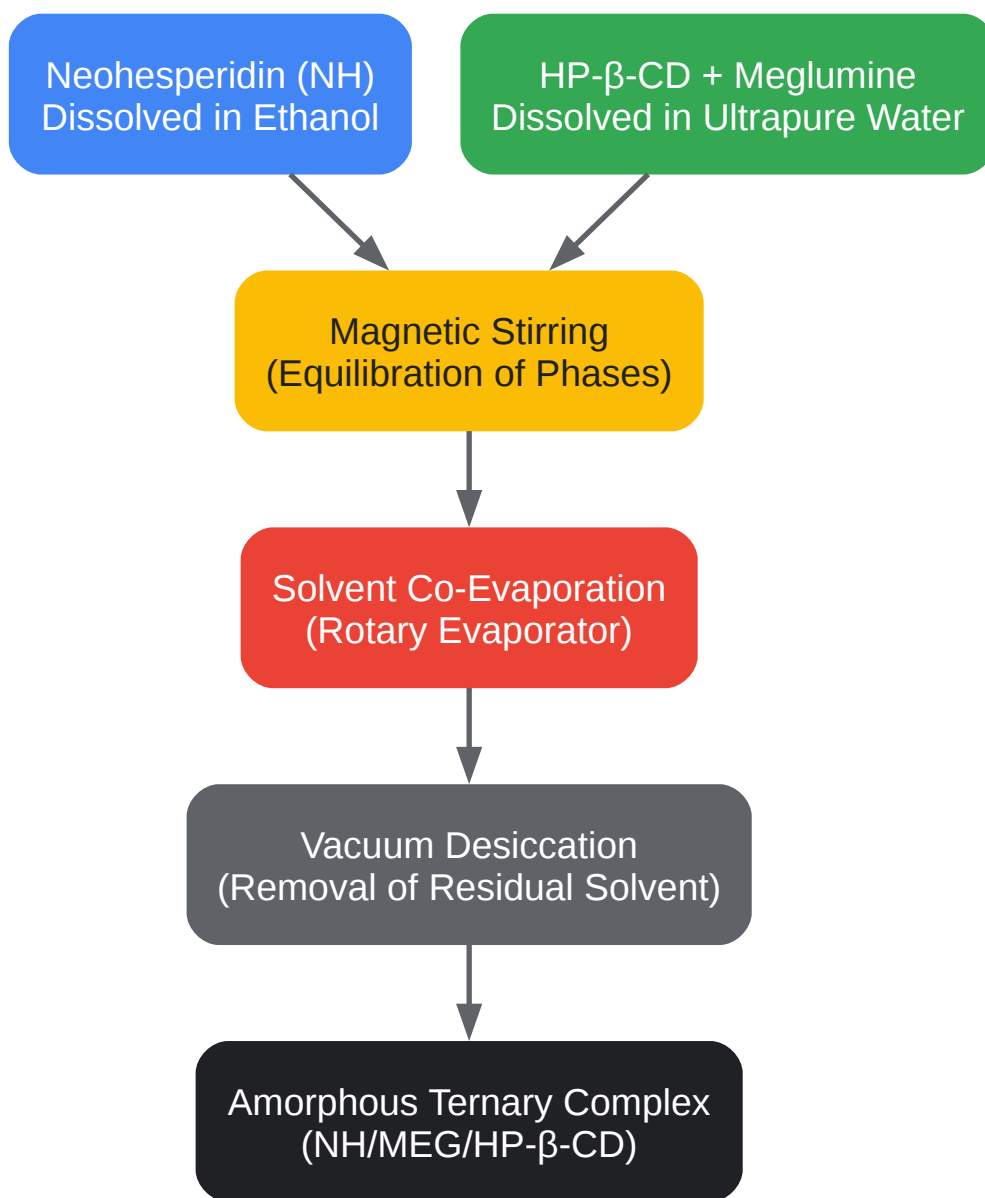
The following protocols are designed with built-in causality. Every solvent choice and thermal condition is optimized to force the equilibrium toward complete inclusion.

Protocol A: Solvent Co-Evaporation for Ternary Complexes (NH/MEG/HP- β -CD)

Causality Check: Physical kneading often leaves residual crystalline NH. Solvent co-evaporation ensures molecular-level mixing by dissolving both host and guest molecules in miscible phases before forced co-precipitation[4].

Step-by-Step Workflow:

- Phase Preparation:
 - Organic Phase: Dissolve **Neohesperidin** in absolute ethanol. (Ethanol is selected because it completely solvates the crystalline lattice of NH without degrading the flavonoid).
 - Aqueous Phase: Dissolve HP- β -CD and Meglumine in ultrapure water. Maintain a strict 1:1 molar ratio of NH to HP- β -CD to optimize cavity occupancy[4].
- Equilibration: Add the aqueous phase dropwise into the organic phase under continuous magnetic stirring at 500 RPM. Stir for 2 hours at room temperature to allow hydrogen bonding between NH and MEG to mature[4].
- Co-Evaporation: Transfer the mixture to a rotary evaporator. Apply high temperature (e.g., 50–60 °C) and reduced pressure to rapidly evaporate the ethanol-water azeotrope[4]. Why rapid evaporation? Slow evaporation risks the re-crystallization of NH. Rapid solvent removal forces the NH into the HP- β -CD cavity, trapping it in an amorphous state.
- Desiccation: Transfer the resulting solid to a vacuum desiccator for 24 hours to remove trace residual solvents, yielding the final NH/MEG/HP- β -CD powder.



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Workflow for the solvent co-evaporation method of ternary inclusion complexes.

Protocol B: Ultrasonication-Assisted Hybrid Nanosystems (NH-PC-CD)

Causality Check: For applications requiring sustained release and protection against gastrointestinal enzymes, a dual-carrier system is superior. Ultrasonication provides the sheer force necessary to intercalate the NH-PC complex into the cyclodextrin matrix[3].

Step-by-Step Workflow:

- **Phospholipid Complexation:** Dissolve NH and soy lecithin (phospholipid, PC) in anhydrous ethanol. Reflux at 60 °C for 1 hour to form the NH-PC complex[3].
- **Hybrid Integration:** Disperse HP-β-CD in ultrapure water. Inject the NH-PC ethanol solution into the aqueous HP-β-CD phase under high-speed homogenization.
- **Ultrasonication:** Subject the dispersion to probe ultrasonication (e.g., 300 W, 5 minutes in an ice bath to prevent lipid oxidation) to reduce particle size and ensure uniform hybrid vesicle formation[3].
- **Precipitation & Lyophilization:** Evaporate the ethanol, then freeze-dry the resulting suspension to obtain the NH-PC-CD hybrid powder[3].

Analytical Characterization & Self-Validation

To verify that true inclusion (and not just physical mixing) has occurred, the system must be validated orthogonally.

- **Powder X-ray Diffraction (PXRD):** This is the definitive test for amorphization. Pure NH exhibits sharp, intense crystalline diffraction peaks. HP-β-CD exhibits broad amorphous halos (typically at $2\theta = 9.54^\circ$ and 18.59°)[4]. A successful inclusion complex will show the complete elimination of NH's crystalline peaks, confirming that the drug is molecularly dispersed within the cavity[3][4].
- **Fourier Transform Infrared Spectroscopy (FTIR):** Look for peak shifts. The characteristic hydroxyl (-OH) and carbonyl (C=O) stretching bands of NH will shift or broaden due to hydrogen bonding with Meglumine and spatial confinement within the HP-β-CD cavity[1][3].
- **Scanning Electron Microscopy (SEM):** Physical mixtures will show distinct block-like NH crystals alongside spherical HP-β-CD particles. In a successful complex, the original morphologies disappear, replaced by a homogeneous, irregular amorphous aggregate[1][2].

Quantitative Data Summary

The table below summarizes the profound impact of different HP- β -CD formulation strategies on the aqueous solubility and encapsulation metrics of **Neohesperidin**.

Formulation Type	Composition	Preparation Method	Aqueous Solubility (37 °C)	Solubility Enhancement	Key Advantage
Free Drug	Pure Neohesperidin (NH)	N/A	~0.16 mg/mL (161.81 μ g/mL)	Baseline (1x)	N/A
Binary Complex	NH / HP- β -CD	Solvent Method	1.92 mg/mL (1927.12 μ g/mL)	~12.0-fold	Improved thermal stability[1][4]
Ternary Complex	NH / MEG / HP- β -CD	Solvent Co-Evaporation	5.81 mg/mL	~36.3-fold	Maximum solubility; reduced HP- β -CD dosage[2][4]
Hybrid Liposome	NH / Phospholipid / HP- β -CD	Ultrasonication	318.75 μ g/mL	~2.0-fold	Sustained release (80.78% over 72h); >95% encapsulation [3][5]

Note: While the hybrid liposome shows a lower absolute solubility than the ternary complex, its primary function is to provide enzymatic protection and sustained non-Fickian diffusion in gastrointestinal environments[3].

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